molecular formula C8H6BrF3N2O2 B1467817 Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate CAS No. 866775-18-0

Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate

Cat. No. B1467817
M. Wt: 299.04 g/mol
InChI Key: REQRCLLUKLUQCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate” is a chemical compound with the molecular formula C8H6BrF3N2O2 . It is used in scientific research due to its diverse applications.


Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate” can be represented by the SMILES string: COC(=O)C1=C(C=C(C(=N1)Br)C(F)(F)F)N .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 299.05 . The InChI code for this compound is 1S/C8H6BrF3N2O2/c1-16-7(15)5-4(13)2-3(6(9)14-5)8(10,11)12/h2H,13H2,1H3 .

Scientific Research Applications

Synthesis and Chemical Processes

  • Synthesis of Nav1.8 Sodium Channel Modulator : The synthesis of N-methyl-6-amino-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide (PF-1247324), a modulator for the Nav1.8 sodium channel, involves a key intermediate related to methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate. Significant optimization was required for the oxidation and Suzuki−Miyaura coupling steps in its kilo-scale synthesis (Fray et al., 2010).

  • Noncovalent Supramolecular Complexes : Research on chiral BINAP palladium(II) and platinum(II) bis(phosphane) complexes, which resemble the minimal subunits of chiral polygons and polyhedra, involved the reaction with substances like 2-bromo-5-methylpyridine, related to the structure of methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate (Fuss et al., 1999).

  • Stille-type Cross-coupling in ATRP Catalyst Synthesis : The synthesis of mono- and disubstituted 2,2'-bipyridines using Stille-type coupling procedures utilized bromo-picoline and tributyltin-picoline building blocks, prepared from amino-picoline compounds, akin to methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate (Schubert et al., 2000).

  • Synthesis of Substituted Methyl Pyridinecarboxylates : Research into the synthesis of various substituted methyl pyridinecarboxylates included derivatives like methyl 4-X-picolinates and methyl 5-X-picolinates, related to the structure of methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate (Deady et al., 1971).

  • Phototriggered DNA Phosphoramidate Ligation : A study on phototriggered nonenzymatic DNA phosphoramidate ligation involved the use of an N-methyl picolinium carbamate protecting group, showcasing a potential application of related compounds (Cape et al., 2012).

  • Synthesis of Antitumor Drug Sorafenib : The intermediate methyl 4-chloropicolinate, closely related to methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate, was utilized in the improved synthesis of the antitumor drug Sorafenib (Yao Jian-wen, 2012).

  • Continuous Synthesis of a Nevirapine Precursor : The continuous synthesis of the bromo derivative of a CAPIC intermediate, related to methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate, was investigated for the lower-cost production of nevirapine, an HIV treatment drug (Longstreet et al., 2013).

Chemical Analysis and Properties

  • Electron-Impact Induced Fragmentation : A study on the fragmentation patterns of 2-substituted picolines, such as 2-chloro- and 2-amino-3-picolines, provided insights into the behavior of similar compounds under electron impact (Keller et al., 1968).

  • Nuclear Magnetic Resonance Studies : Proton magnetic resonance spectra analysis of 2-substituted picolines, including long-range coupling of the methyl groups to ring protons, offers insights into the properties of compounds like methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate (Bell et al., 1965).

  • Selective Methylation and Formylation of Amines with CO2 : A study using borane-trimethylamine complex for the selective methylation and formylation of amines, involving 6-amino-2-picoline as a catalyst, could be relevant for understanding the reactivity of related compounds (Zhang et al., 2021).

  • Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline Synthesis : Research on the synthesis of 2-amino-5-bromo-3-nitro-4-picoline, a precursor for drug development, via a 2-nitramino-picoline intermediate, offers insights into the synthesis of similar compounds (Bhattacharya et al., 2007).

  • Vapor-Phase Oxidation of Picolines : A study on the catalytic behavior of CrV0.95P0.05O4 in the selective oxidation of picolines, including methyl-substituted variants, provides valuable information on the oxidation mechanisms of similar compounds (Takehira et al., 2004).

Safety And Hazards

This compound is considered hazardous. It has the following hazard statements: H302-H315-H319-H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 3-amino-6-bromo-5-(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3N2O2/c1-16-7(15)5-4(13)2-3(6(9)14-5)8(10,11)12/h2H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQRCLLUKLUQCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C(=N1)Br)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10730720
Record name Methyl 3-amino-6-bromo-5-(trifluoromethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10730720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate

CAS RN

866775-18-0
Record name Methyl 3-amino-6-bromo-5-(trifluoromethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10730720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Amino-5-trifluoromethyl-pyridine-2-carboxylic acid methyl ester (9.49 g, 43.16 mmol) was suspended in water (300 ml). Sulfuric acid (4.60 ml, 86 mmol) was added followed by dropwise addition over 30 minutes of a solution of bromine (2.222 ml, 43.1 mmol) in acetic acid (29.6 ml, 517 mmol). The reaction mixture was stirred at RT for 18 hours. A further 100 ml of water was added, followed by a further 0.25 equivalents of the bromine/AcOH mixture (550 μL bromine in 7.4 ml AcOH) and the reaction mixture stirred at RT for an additional 90 minutes. The reaction mixture was diluted with 500 ml water and neutralised by addition of solid NaHCO3 (˜85 g). The suspension was extracted with DCM (3×300 ml) and the combined organic phases washed with sat.NaHCO3(aq) (250 ml), water (250 ml) and brine (100 ml), dried (MgSO4) and concentrated in vacuo. The crude material was recrystallised from boiling MeOH (˜300 ml) to give the title product as a pale orange solid m/z 301.0 [M+H]+1H-NMR: [400 MHz, DMSO-d6 δH 7.77 (1H, s, ArH), 7.17 (2H, s, NH2), 3.86 (3H, s, ArCO2CH3).
Quantity
9.49 g
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step Two
Quantity
2.222 mL
Type
reactant
Reaction Step Three
Quantity
29.6 mL
Type
reactant
Reaction Step Three
Name
bromine AcOH
Quantity
550 μL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Quantity
85 g
Type
reactant
Reaction Step Six
Name
Quantity
500 mL
Type
solvent
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

3-Amino-5-trifluoromethyl-pyridine-2-carboxylic acid methyl ester (9.49 g, 43.16 mmol) was dissolved in water (300 ml). Sulfuric acid (4.60 ml, 86 mmol) was added followed by dropwise addition over 30 minutes of a solution of bromine (2.222 ml, 43.1 mmol) in acetic acid (29.6 ml, 517 mmol). The reaction mixture was stirred at RT for 18 hours. A further 100 ml of water was added, followed by a further 0.25 equivalents of the bromine/AcOH mixture (550 μL bromine in 7.4 ml AcOH) and the reaction mixture stirred at RT for an additional 90 minutes. The reaction mixture was diluted with 500 ml water and neutralised by addition of solid NaHCO3 (˜85 g). The suspension was extracted with DCM (3×300 ml) and the combined organic phases washed with sat.NaHCO3(aq) (250 ml), water (250 ml) and brine (100 ml), dried (MgSO4) and concentrated in vacuo. The crude material was recrystallised from boiling MeOH (˜300 ml) to give the title product as a pale orange solid m/z 301.0 (95) [M+H]+ 1H-NMR: (400 MHz, DMSO-d6 δH 7.77 (1H, s, ArH), 7.17 (2H, s, NH2), 3.86 (3H, s, ArCO2CH3).
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.49 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
4.6 mL
Type
reactant
Reaction Step Three
Quantity
2.222 mL
Type
reactant
Reaction Step Four
Quantity
29.6 mL
Type
reactant
Reaction Step Four
Name
bromine AcOH
Quantity
550 μL
Type
reactant
Reaction Step Five
Quantity
85 g
Type
reactant
Reaction Step Six
Name
Quantity
500 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate
Reactant of Route 2
Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate
Reactant of Route 3
Reactant of Route 3
Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate
Reactant of Route 4
Reactant of Route 4
Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate
Reactant of Route 5
Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate
Reactant of Route 6
Reactant of Route 6
Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate

Citations

For This Compound
1
Citations
DL Grand, M Gosling, U Baettig, P Bahra… - Journal of Medicinal …, 2021 - ACS Publications
Mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel are established as the primary causative factor in the devastating lung disease cystic fibrosis (…
Number of citations: 16 pubs.acs.org

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